![molecular formula C16H16BrN5O3S B2887902 4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 951516-30-6](/img/structure/B2887902.png)
4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has been extensively studied for its biological and physiological effects. This compound is a tetrazole derivative that has been synthesized and tested for its potential use as a therapeutic agent.
Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have been explored for their potential in photodynamic therapy. These compounds, including variations like the 4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, exhibit significant spectroscopic, photophysical, and photochemical properties that make them suitable for Type II photosensitizers in cancer treatment. Their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield are particularly valuable for photodynamic therapy applications aimed at treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory and Anticancer Potential
A study on celecoxib derivatives, which may include structures related to 4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The research found that certain derivatives showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, indicating their potential for therapeutic development (Küçükgüzel et al., 2013).
Enzyme Inhibition Studies
Another area of research involving compounds similar to 4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is in the development of enzyme inhibitors. Specifically, studies have synthesized and investigated the bioactivity of various sulfonamide derivatives, targeting enzymes like carbonic anhydrase. These studies aim to discover new therapeutic agents based on their enzyme inhibitory properties, with potential applications in treating diseases where enzyme regulation is a factor (Gul et al., 2016).
Supramolecular Architectures
Research into the molecular packing and supramolecular architectures of compounds, including those related to 4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, has provided insights into their potential applications in materials science. These studies focus on understanding the intermolecular interactions, packing patterns, and the formation of supramolecular synthon, which are critical for designing materials with specific properties (Naveen et al., 2017).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors could potentially be the targets of the compound.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes at the molecular level . The compound could potentially interact with its targets in a similar manner.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
It’s known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
4-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O3S/c1-2-25-14-7-5-13(6-8-14)22-16(19-20-21-22)11-18-26(23,24)15-9-3-12(17)4-10-15/h3-10,18H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUOIXKBXYOCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide |
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